molecular formula C9H19N3O B13147098 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea

1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea

Cat. No.: B13147098
M. Wt: 185.27 g/mol
InChI Key: WQZQGAUKULLYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea is an organic compound with the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g/mol This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea typically involves the reaction of 3-(aminomethyl)cyclopentylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ethylurea moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[3-(Aminomethyl)cyclopentyl]-3-methylurea
  • 1-[3-(Aminomethyl)cyclopentyl]-3-propylurea
  • 1-[3-(Aminomethyl)cyclopentyl]-3-butylurea

Comparison: 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[3-(aminomethyl)cyclopentyl]-3-ethylurea

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)12-8-4-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

WQZQGAUKULLYQI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CCC(C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.